molecular formula C10H16O3 B14216032 Butyl (2R)-3,6-dihydro-2H-pyran-2-carboxylate CAS No. 566163-16-4

Butyl (2R)-3,6-dihydro-2H-pyran-2-carboxylate

Cat. No.: B14216032
CAS No.: 566163-16-4
M. Wt: 184.23 g/mol
InChI Key: OORQVNDBKIXGJD-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl (2R)-3,6-dihydro-2H-pyran-2-carboxylate is an organic compound belonging to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a butyl group attached to a pyran ring, which is a six-membered ring containing one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl (2R)-3,6-dihydro-2H-pyran-2-carboxylate can be achieved through esterification reactions. One common method involves the reaction of butanol with 3,6-dihydro-2H-pyran-2-carboxylic acid in the presence of an acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of butyl esters, including this compound, can be achieved using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl (2R)-3,6-dihydro-2H-pyran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the butyl group with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products Formed

    Oxidation: 3,6-dihydro-2H-pyran-2-carboxylic acid.

    Reduction: Butyl (2R)-3,6-dihydro-2H-pyran-2-methanol.

    Substitution: Various alkyl or aryl esters depending on the nucleophile used.

Scientific Research Applications

Butyl (2R)-3,6-dihydro-2H-pyran-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of butyl (2R)-3,6-dihydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Butyl acetate: Another butyl ester with a similar structure but different functional groups.

    Ethyl (2R)-3,6-dihydro-2H-pyran-2-carboxylate: Similar structure with an ethyl group instead of a butyl group.

    Methyl (2R)-3,6-dihydro-2H-pyran-2-carboxylate: Similar structure with a methyl group instead of a butyl group

Uniqueness

Butyl (2R)-3,6-dihydro-2H-pyran-2-carboxylate is unique due to its specific combination of a butyl group and a pyran ring. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in various fields.

Properties

CAS No.

566163-16-4

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

butyl (2R)-3,6-dihydro-2H-pyran-2-carboxylate

InChI

InChI=1S/C10H16O3/c1-2-3-7-13-10(11)9-6-4-5-8-12-9/h4-5,9H,2-3,6-8H2,1H3/t9-/m1/s1

InChI Key

OORQVNDBKIXGJD-SECBINFHSA-N

Isomeric SMILES

CCCCOC(=O)[C@H]1CC=CCO1

Canonical SMILES

CCCCOC(=O)C1CC=CCO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.